molecular formula C7H13NO B1267576 4-Methylcyclohexanone oxime CAS No. 4994-13-2

4-Methylcyclohexanone oxime

Cat. No. B1267576
CAS RN: 4994-13-2
M. Wt: 127.18 g/mol
InChI Key: XQARYSVUDNOHMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-Methylnonanoic acid, from 4-methylcyclohexanone involves several steps including condensation, dehydration, hydrogenation, oxidation, and decarboxylation. These processes highlight the compound's versatility and the intricate methodologies required for its transformation (Su An-qi, 2010).

Molecular Structure Analysis

Structural studies on derivatives of methylcyclohexanone, such as 1,2-oxazines derived from 3-methylcyclohexanone, provide insights into the molecular configurations and the effect of substituents on the compound's structure. Spectroscopic and diffractometric techniques have been pivotal in determining the cis fused ring conformations of these oxazines (M. T. Cocco et al., 1984).

Chemical Reactions and Properties

Chemical reactions involving 4-Methylcyclohexanone oxime, such as the Beckmann rearrangement, have been studied to understand the compound's reactivity. This includes the transformation of cyclohexanone oxime derivatives under various conditions, shedding light on the mechanisms and structural effects pivotal to these reactions (S. Yeoh et al., 2012).

Physical Properties Analysis

The conformational analysis of 4-hydroxycyclohexanone oxime and related compounds has been extensively studied using NMR spectroscopy. These studies provide valuable information on the free energy and molecular geometry, which are crucial for understanding the physical properties of the compound (W. Trager & A. C. Huitric, 1967).

Chemical Properties Analysis

The chemical properties of 4-Methylcyclohexanone oxime, such as its reactivity in oxidation reactions and its role in forming novel compounds through cycloaddition reactions, have been the subject of research. These studies highlight the compound's versatility and its potential for creating a variety of chemical structures (A. Atlamsani, J. Brégeault, & M. Ziyad, 1993).

Scientific Research Applications

Conformational Analysis and NMR Studies

  • Conformational Analysis of Cyclohexanone Oximes : Studies have investigated the conformational equilibrium of cyclohexanone oximes, including 4-Methylcyclohexanone oxime. These analyses are crucial for understanding the molecular geometry and steric effects in these compounds (Ribeiro & Abraham, 2002).

  • Methyl Substituent Effects on NMR Spectra : Research has also focused on how methyl substituents, like those in 4-Methylcyclohexanone oxime, affect the carbon NMR spectra of cyclohexanone O-methyl oximes (Fraser, Dhawan, & Taymaz, 1978).

Structural and Stereochemical Analysis

  • Stereochemical Problems and Mass Spectrometry : The study of the fragmentation of O-methyl oximes of ketones, including methyl substituted cyclohexanones, offers insights into their structural and stereochemical properties (Sheikh, Liedtke, Duffield, & Djerassi, 1972).

  • X-ray Structural Analysis of Cyclohexanone Oxime Derivatives : X-ray studies have been conducted to understand the structural changes in cyclohexanone oxime derivatives, which can be related to 4-Methylcyclohexanone oxime (Yeoh, Harris, Simons, & White, 2012).

Chemical and Catalytic Properties

  • Oxidation and Catalysis Studies : Research has been conducted on the oxidation of cyclohexanone derivatives, like 4-Methylcyclohexanone, in the presence of specific catalysts (Atlamsani, Brégeault, & Ziyad, 1993).

  • Competitive Hydrogenation Over Group VIII Metals : The hydrogenation of methylcyclohexanones, such as 4-Methylcyclohexanone, has been studied to understand the impact of substituents on catalysis (Tanaka, Takagi, Nomura, & Kobayashi, 1974).

Safety And Hazards

4-Methylcyclohexanone oxime is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Methylcyclohexanone oxime are not mentioned in the search results, the broad applications of oximes in medicinal chemistry suggest potential areas of future research and development .

properties

IUPAC Name

N-(4-methylcyclohexylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-2-4-7(8-9)5-3-6/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQARYSVUDNOHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284829
Record name 4-Methylcyclohexanone oxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohexanone oxime

CAS RN

4994-13-2
Record name 4-Methylcyclohexanone oxime
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Record name 4-Methylcyclohexanone oxime
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Record name 4-Methylcyclohexanone oxime
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Record name 4-Methylcyclohexanone oxime
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Synthesis routes and methods

Procedure details

4-Methylcyclohexanone (2.0 g, 17.8 mmol) was mixed with hydroxylamine hydrochloride (1.86 g, 26.8 mmol) and sodium acetate (2.63 g, 32.0 mmol) in a mixture of EtOH (20 mL) and water (12 mL). The mixture was refluxed for 5 h. All solvent was removed under reduced pressure and the residue was partitioned between ethyl acetate and water. After separation, the organic layer was washed with brine, dried over anhydrous sodium sulfate. After filtration and concentration, the crude product was used for the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
D Lorenzo, A Romero, L Del-Arco… - Industrial & Engineering …, 2019 - ACS Publications
Nylon 6 fibers are produced by polymerization of caprolactam obtained after oximation and Beckmann rearrangement of cyclohexanone. For this reason, the purity of cyclohexanone …
Number of citations: 4 pubs.acs.org
PJ Dunn, WJ Holland - Microchimica Acta, 1977 - Springer
… The palladium(II) complex of 4-methylcyclohexanone oxime was made following the procedure outlined for the synthesis of the complex of 2methylcyclohexanone oxime except that the …
Number of citations: 2 link.springer.com
M Masaki, K Fukui, M Uchida, K Yamamoto… - Bulletin of the Chemical …, 1973 - journal.csj.jp
Cyclohexanone oxime hydrogen sulfate was found to undergo facile rearrangement to 3,4,5,6-tetrahydro-2H-azepin-7-ol hydrogen sulfate in the presence of ε-caprolactam–tin …
Number of citations: 7 www.journal.csj.jp
P Čefelín, D Doskočilová, A Frydrychová… - Collection of …, 1964 - cccc.uochb.cas.cz
… The oxime layer and the ether extract of the aqueous layer were combined, dried with magnesium sulphate and distilled to yield 4-methylcyclohexanone oxime (bp 105-106DC/5 mm Hg…
Number of citations: 19 cccc.uochb.cas.cz
Y Izumi, H Ichihashi, Y Shimazu, M Kitamura… - Bulletin of the Chemical …, 2007 - journal.csj.jp
… From the reaction results of methyl-substituted cyclohexanone oximes, the selectivity of 4-methylcyclohexanone oxime was the same as that of cyclohexanone oxime. In turn, when …
Number of citations: 110 www.journal.csj.jp
ME Garst, LJ Dolby, S Esfandiari… - The Journal of …, 2000 - ACS Publications
… Reduction of 4-methylcyclohexanone oxime 20 with 5 gram-atoms per mole of lithium in n-… 23 proved more difficult than reduction of 4-methylcyclohexanone oxime 20. Using 5 gram-…
Number of citations: 44 pubs.acs.org
BC Gilbert, ROC Norman - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
… The radicals from 2-methylcyclohexanone oxime and 4-methylcyclohexanone oxime give spectra similar to that from 4-t-butylcyclohexanone oxime. It is probable that, in each, two chair …
Number of citations: 4 pubs.rsc.org
A Khazaei, MA Zolfigol, E Kolvari… - Organic Preparations …, 2012 - Taylor & Francis
… For example, halogenation-oxidation of 4-methylcyclohexanone oxime, by HNO 3 and KBr under sonication leads to a mixture containg 4-methylcyclohexanone (80%) and 1-bromo-1-…
Number of citations: 1 www.tandfonline.com
JR Wells - Environmental Science & Technology, 2005 - ACS Publications
… The retention time for the 4-methylcyclohexanone oxime was 17.3 min and had a different mass spectrum from the one observed from α-terpineol/OH experiments. A small product peak …
Number of citations: 80 pubs.acs.org
K Suzuki, T Watanabe… - The Journal of Organic …, 2013 - ACS Publications
The oxidative transformation of primary amines to their corresponding oximes proceeds with high efficiency under molecular oxygen diluted with molecular nitrogen (O 2 /N 2 = 7/93 v/v, …
Number of citations: 52 pubs.acs.org

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